2-(1-Aminopropyl)phenol hydrochloride
Description
Contextualization of the Chemical Compound's Significance in Organic Synthesis and Medicinal Chemistry Research
The significance of 2-(1-Aminopropyl)phenol (B12087343) hydrochloride as a specific building block or intermediate in organic synthesis is not well-documented in publicly accessible research. While the aminophenol structural motif is of considerable interest in the synthesis of pharmaceuticals and other bioactive molecules, the specific contribution and utility of the 2-(1-aminopropyl) side chain are not extensively reported. researchgate.netnih.gov
In medicinal chemistry, derivatives of aminophenols are explored for a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. researchgate.netnih.gov However, specific studies detailing the pharmacological profile or therapeutic potential of 2-(1-Aminopropyl)phenol hydrochloride are not readily found in the current body of scientific literature. The structure, featuring a chiral center in the aminopropyl group, suggests potential for stereospecific interactions with biological targets, a common area of investigation in drug discovery.
Overview of Scholarly Research Trajectories Pertaining to this compound
A review of scholarly databases indicates a lack of a defined research trajectory specifically for this compound. Research on related aminophenol derivatives often focuses on the development of novel synthetic methodologies and the exploration of their structure-activity relationships for various therapeutic targets. researchgate.netnih.gov These broader research trends have not yet converged on a specific investigation of this compound that is substantial enough to be detailed in a comprehensive article.
Below is a table of the basic chemical properties that are available for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₄ClNO |
| Molar Mass | 187.67 g/mol |
| CAS Number | 1311314-31-4 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-aminopropyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGYSJIMHAWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 1 Aminopropyl Phenol Hydrochloride and Its Enantiomers
Established and Emerging Synthetic Routes to 2-(1-Aminopropyl)phenol (B12087343) Hydrochloride
The construction of the 2-(1-Aminopropyl)phenol framework can be achieved through several reliable synthetic transformations. These methods often involve the formation of the crucial carbon-nitrogen bond or the modification of a pre-existing phenol (B47542) structure.
Nucleophilic Substitution Approaches in the Synthesis of Phenol Derivatives
Nucleophilic substitution reactions are a cornerstone of organic synthesis, providing a direct method for introducing functional groups onto an aromatic ring. In the context of synthesizing phenol derivatives, nucleophilic aromatic substitution (SNAAr) is particularly relevant when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgnih.gov While direct substitution on an unactivated phenol ring is challenging, this pathway becomes viable with appropriately substituted precursors. libretexts.orgyoutube.com
For instance, a plausible, though not explicitly detailed for this specific compound, approach could involve the reaction of an aryl halide, activated by ortho or para electron-withdrawing groups, with an appropriate amine nucleophile. libretexts.org The harsh conditions often required for unactivated aryl halides, such as high temperatures and pressures, have led to the development of metal-catalyzed cross-coupling reactions, which proceed under milder conditions. youtube.com The Gabriel synthesis, a classic method for forming primary amines, utilizes the phthalimide (B116566) anion as an ammonia (B1221849) surrogate to react with alkyl halides, followed by hydrolysis. libretexts.org This approach, however, is generally applied to alkyl halides rather than aryl systems for direct amination. The reactivity of amines as nucleophiles can also lead to multiple substitutions, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts, which necessitates careful control of reaction conditions. youtube.com
| Method | Description | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAAr) | Replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org | Typically requires activation by electron-withdrawing groups. libretexts.org |
| Gabriel Synthesis | Utilizes phthalimide anion to form primary amines from alkyl halides. libretexts.org | Primarily for alkyl halides; less common for direct aryl amination. |
| Direct Amination | Reaction of aryl halides with ammonia or amines. | Can lead to over-alkylation and requires harsh conditions for unactivated halides. youtube.com |
Reductive Amination Strategies for α-Aminoalkylphenol Architectures
Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgresearchgate.net This two-step, often one-pot, process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netmdpi.com
In the synthesis of 2-(1-Aminopropyl)phenol, a suitable precursor would be 2'-hydroxypropiophenone (B1664087). nih.gov The reaction of this ketone with ammonia would form an intermediate imine, which is then reduced to the target primary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. mdma.ch The choice of reducing agent and reaction conditions is crucial to avoid side reactions, such as the reduction of the ketone before imine formation. The use of catalysts, such as titanium(IV) isopropoxide, can facilitate the stereoselective reduction of β-hydroxy ketones to yield syn-1,3-amino alcohols. organic-chemistry.org For industrial applications, catalytic reductive amination using molecular hydrogen over metal catalysts (e.g., Pd, Pt, Ni) is often preferred due to its atom economy and environmental benefits. researchgate.netmdpi.com
| Precursor | Reagents | Key Transformation |
| 2'-Hydroxypropiophenone | 1. Ammonia (NH3) 2. Reducing agent (e.g., NaBH4, H2/Catalyst) | Formation of an imine intermediate followed by reduction to a primary amine. researchgate.net |
| 2'-Hydroxypropiophenone | Primary or Secondary Amine, Reducing Agent | Synthesis of secondary or tertiary α-aminoalkylphenols. |
Catalytic Hydrogenation of Mannich Base Precursors to ortho-Substituted Phenols
The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. mdpi.comnih.gov These bases are versatile intermediates in organic synthesis.
For the synthesis of ortho-substituted phenols like 2-(1-Aminopropyl)phenol, a potential strategy involves the formation of a Mannich base from 2'-hydroxypropiophenone, formaldehyde, and a suitable amine. Subsequent catalytic hydrogenation can then be employed to reduce the carbonyl group and potentially modify other functionalities, depending on the catalyst and conditions chosen. While the direct synthesis of the target compound via this route is not explicitly documented in the provided search results, the principle of using Mannich bases as precursors for more complex molecules is well-established. nih.gov The catalytic system and reaction conditions would need to be carefully selected to achieve the desired transformation and avoid unwanted side reactions on the phenol ring.
Stereoselective Synthesis of Enantiopure 2-(1-Aminopropyl)phenol Hydrochlorides
The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry. Asymmetric synthesis provides routes to enantiomerically pure compounds, avoiding the need for challenging and often inefficient resolution of racemic mixtures. cram.com
Biocatalytic Approaches to Chiral α-Aminopropyl Phenols, e.g., ω-Transaminase Catalysis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high stereoselectivity of enzymes. nih.gov ω-Transaminases (ω-TAs) are particularly valuable as they can catalyze the asymmetric amination of prochiral ketones to produce enantiopure amines. nih.govalmacgroup.com
This method can be applied to the synthesis of enantiopure 2-(1-Aminopropyl)phenol by using 2'-hydroxypropiophenone as the substrate. An appropriate (R)- or (S)-selective ω-transaminase, along with an amine donor such as isopropylamine (B41738) or alanine, would facilitate the transfer of the amino group to the ketone, yielding the desired chiral amine with high enantiomeric excess. almacgroup.com The reaction mechanism involves the cofactor pyridoxal-5'-phosphate (PLP) and proceeds through a series of intermediates including an external aldimine and a quinonoid intermediate. rsc.org The efficiency of the process can be influenced by factors such as substrate specificity, reaction equilibrium, and potential enzyme inhibition. nih.gov Recent advancements have focused on expanding the substrate scope of ω-TAs through protein engineering and discovering new enzymes from various sources. nih.gov
| Enzyme Class | Substrate | Transformation | Key Advantage |
| ω-Transaminase (ω-TA) | 2'-Hydroxypropiophenone | Asymmetric amination | High enantioselectivity for producing chiral amines. nih.govalmacgroup.com |
| Benzoylformate decarboxylase (BFD) | Benzaldehyde, Acetaldehyde | Enantioselective synthesis of (S)-2-hydroxypropiophenone | Provides a chiral precursor for subsequent amination. nih.gov |
Asymmetric Radical Cyclization and Aminyl Radical-Mediated Pathways
Nitrogen-centered radicals, particularly aminyl radicals, are reactive intermediates that can be harnessed for the construction of carbon-nitrogen bonds and nitrogen-containing heterocycles. nih.govthieme-connect.de Recent developments in photoredox catalysis have revitalized interest in these species for synthetic applications. nsf.gov
While a direct application to the acyclic target compound is not immediately obvious, these radical-mediated pathways offer innovative strategies for synthesizing chiral amines and related structures. For instance, iminyl radical cyclizations can be used to form functionalized pyrrolines, which are versatile synthetic intermediates. nsf.gov Aminyl radicals, generated from precursors like N-alkoxyamines under reductive conditions, can participate in intramolecular C-H amination reactions to form tetrahydroquinolines. nih.gov These methods highlight the potential of radical chemistry to forge C-N bonds in a controlled manner. The development of asymmetric versions of these reactions, often employing chiral catalysts or auxiliaries, could provide novel entries to enantiopure amino-functionalized molecules, although specific protocols for the synthesis of acyclic chiral α-aminopropyl phenols via these routes are still an area for future research.
| Radical Species | Generation Method | Potential Application |
| Iminyl Radical | Microwave irradiation of O-phenyloximes | Synthesis of functionalized pyrrolines. nsf.gov |
| Aminyl Radical | Photoredox catalysis, Reduction of N-O bonds | Intramolecular C-H amination for heterocycle synthesis. nih.govchemrxiv.org |
| Amidyl Radical | Reductive N-N cleavage of N-aminopyridinium salts | Diversification of amine products. chemrxiv.org |
Chiral Auxiliary and Organocatalytic Methods for Stereocontrol
The establishment of the chiral center in 2-(1-aminopropyl)phenol is a pivotal step in its synthesis. Chiral auxiliaries and organocatalysis represent powerful strategies for achieving high levels of stereocontrol in the formation of this crucial stereocenter. These methods guide the reaction pathway to favor the formation of one enantiomer over the other.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of chiral 1,2-amino alcohols, a structural motif present in 2-(1-aminopropyl)phenol, auxiliaries like pseudoephedrine have proven to be highly effective. nih.gov
A common approach involves the asymmetric alkylation of a carbonyl compound. For instance, a 2-hydroxypropiophenone (B1664086) derivative can be acylated with a chiral auxiliary, such as an Evans oxazolidinone, to form an N-acyl derivative. nih.govdovepress.com Deprotonation of this intermediate with a strong base generates a chiral enolate. The steric hindrance provided by the auxiliary directs the approach of an electrophile, such as an alkyl halide, from the less hindered face, leading to a highly diastereoselective alkylation. researchgate.netchiralpedia.com Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product.
| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinone | N-propionyl oxazolidinone | Alkylation | >95% | nih.gov |
| Pseudoephedrine | Arylglyoxals | Addition | High | nih.gov |
| (S)-Indoline | Chiral hydrazone | Alkylation | up to >99% |
Organocatalytic Methods
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts. rasayanjournal.co.in Proline and its derivatives are among the most successful organocatalysts for a wide range of asymmetric reactions, including Mannich and aldol (B89426) reactions, which can be adapted for the synthesis of chiral aminophenols. researchgate.netgoogle.com
The asymmetric Mannich reaction is a particularly relevant strategy. In this approach, a phenol, an aldehyde (such as propanal), and an amine can be condensed in the presence of a chiral organocatalyst like proline. The catalyst facilitates the formation of a chiral enamine from the aldehyde, which then attacks an imine generated in situ from the amine and another molecule of the aldehyde. This sequence can lead to the formation of a β-aminocarbonyl compound with high enantioselectivity. Subsequent reduction of the carbonyl group and other functional group manipulations would then yield the desired 2-(1-aminopropyl)phenol.
| Organocatalyst | Reaction Type | Substrates | Enantiomeric Excess (e.e.) | Reference |
| L-Proline | Mannich Reaction | Aldehyde, Ketone, Amine | up to 94% | researchgate.net |
| Proline derivatives | Aldol Reaction | Acetone (B3395972), Aldehydes | High | google.com |
| Chiral Phosphoric Acid | Alkylation of ketones | Cyclic ketones | High |
Precursor Chemistry and Functional Group Interconversions in the Synthesis of 2-(1-Aminopropyl)phenol Hydrochloride
The synthesis of this compound relies on the strategic selection of starting materials and the efficient interconversion of functional groups to build the target molecule. Two primary retrosynthetic approaches involve either starting with a pre-functionalized phenol or introducing the hydroxyl group at a later stage.
A key precursor for this synthesis is 2'-hydroxypropiophenone. rsc.org This aromatic ketone already contains the required carbon skeleton, and the synthesis then focuses on the stereoselective introduction of the amino group. One of the most direct methods for this transformation is reductive amination . This process involves the reaction of the ketone with an amine source, such as ammonia or a protected amine, to form an imine intermediate, which is then reduced in situ to the desired amine. nih.gov Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. nih.gov
Alternatively, the synthesis can commence from a nitro-substituted precursor, such as 2-nitrophenol. The propionyl group can be introduced onto the aromatic ring through a Friedel-Crafts acylation reaction. The resulting 2-nitro-1-propionylbenzene can then be subjected to a sequence of reactions. The ketone can first be converted to the amine via reductive amination, followed by the reduction of the nitro group.
A crucial functional group interconversion in this route is the reduction of the nitro group to an aniline. This transformation is a cornerstone of aromatic chemistry and can be achieved with high efficiency using a variety of methods: nih.gov
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is often a clean and high-yielding method.
Metal-Acid Reductions: A classic method involves the use of a metal, such as iron, zinc, or tin, in the presence of an acid like hydrochloric acid. nih.gov
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base of 2-(1-aminopropyl)phenol with hydrochloric acid in a suitable solvent, such as methanol (B129727) or ethanol (B145695), leading to the precipitation of the desired salt. researchgate.net
| Precursor | Key Transformation | Reagents | Typical Yield | Reference |
| 2'-Hydroxypropiophenone | Reductive Amination | NH₃, H₂, Catalyst | Good to Excellent | nih.govnih.gov |
| 2-Nitrophenol | Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ | Moderate to Good | |
| 2-Nitropropiophenone | Nitro Group Reduction | H₂, Pd/C | >90% | nih.gov |
| 2-Aminophenol (B121084) | Hydrochloride formation | HCl in Methanol | ~90% | researchgate.net |
Optimization of Reaction Conditions and Process Scalability in this compound Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale process presents numerous challenges, including cost-effectiveness, safety, and environmental impact. chiralpedia.com Optimization of reaction conditions and ensuring the scalability of the synthetic route are paramount for the viable production of this compound.
Optimization of Reaction Conditions
Key parameters that require careful optimization include:
Solvent: The choice of solvent can significantly influence reaction rates, selectivity, and ease of product isolation.
Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions. For instance, in the synthesis of p-aminophenol from nitrobenzene (B124822), an optimal temperature of 70°C was found to maximize the yield. rasayanjournal.co.in
Catalyst Loading and Type: In catalytic reactions, the amount and nature of the catalyst are critical. For the hydrogenation of nitrobenzene, platinum on carbon is a common catalyst, and its concentration can affect the selectivity of the reaction. arxiv.org
Concentration of Reagents: The concentration of reactants, including acids or bases, can impact reaction rates and product purity. In the synthesis of p-aminophenol, the concentration of sulfuric acid was a key parameter to optimize. rasayanjournal.co.ingoogle.com
Reaction Time: Optimizing the reaction time ensures complete conversion of the starting material while preventing product degradation or the formation of byproducts.
Process Scalability
Scaling up the synthesis of a chiral molecule like this compound requires careful consideration of several factors: chiralpedia.com
Cost of Goods: The cost of starting materials, reagents, and catalysts becomes a major factor on a large scale. The use of expensive chiral catalysts or auxiliaries may be prohibitive, necessitating the development of efficient catalyst recycling protocols. chiralpedia.com
Biocatalysis: Enzymatic routes for chiral amine synthesis are becoming increasingly attractive for industrial applications. researchgate.netnih.govnih.govdovepress.com Enzymes such as transaminases and amine dehydrogenases can offer high enantioselectivity under mild reaction conditions, making them a sustainable and scalable option. nih.govdovepress.com
Process Safety: The handling of hazardous reagents, such as strong acids, bases, or flammable solvents, requires robust safety protocols and specialized equipment on a large scale.
Purification: The purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for isolating the hydrochloride salt, as it can provide a high degree of purity.
| Parameter | Optimization Goal | Example from Aminophenol Synthesis | Reference |
| Reaction Temperature | Maximize yield, minimize byproducts | Optimal temperature of 70°C for PAP synthesis | rasayanjournal.co.in |
| Catalyst | High activity and selectivity | Platinum on carbon for nitrobenzene hydrogenation | arxiv.org |
| Acid Concentration | Improve reaction rate and selectivity | Optimal H₂SO₄ concentration of 1.5 M for PAP synthesis | rasayanjournal.co.in |
| Reaction Time | Achieve complete conversion | Optimal reaction time of 150 minutes for PAP synthesis | rasayanjournal.co.in |
Elucidation of Chemical Reactivity and Derivatization Strategies for 2 1 Aminopropyl Phenol Hydrochloride
Mechanistic Studies of Reactions Involving the Phenolic Hydroxyl Moiety
The hydroxyl (-OH) group attached to the benzene (B151609) ring is a powerful activating, ortho-, para-directing group. youtube.combyjus.com It increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance donation of a lone pair of electrons from the oxygen atom. quora.com This heightened electron density makes the phenol (B47542) ring highly susceptible to attack by electrophiles. byjus.comquora.com
The phenolic hydroxyl group can undergo O-acylation to form phenolic esters. This transformation is a type of nucleophilic acyl substitution. Common acylating agents include acid chlorides, anhydrides, and even organic salts under specific conditions. britannica.comrsc.org
The reaction mechanism for esterification, such as the Fischer-Speier method, typically involves the initial activation of the acylating agent (like a carboxylic acid) by an acid catalyst. mdpi.com This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenolic oxygen. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the final ester product. mdpi.com
In the case of aminophenols, the relative reactivity of the amino and hydroxyl groups towards acylating agents is a crucial consideration for chemoselectivity. The amino group is generally more nucleophilic than the phenolic hydroxyl group. chegg.com Therefore, in reactions with agents like acetic anhydride, acylation tends to occur preferentially at the nitrogen atom unless the reaction conditions are specifically tailored to favor O-acylation, for instance, by protecting the amino group.
Recent advancements have introduced novel one-pot methods for the selective O-acylation of phenols using organic salts as acylating reagents, mediated by activators like diethylaminosulfur trifluoride (DAST). rsc.org This approach allows for the quantitative production of phenolic esters from a diverse range of phenols at room temperature. rsc.org
Table 1: Common Acylating Agents for Phenols
| Acylating Agent | Catalyst/Conditions | Product |
|---|---|---|
| Acetic Anhydride | Acid or Base Catalyst | Phenyl Acetate |
| Benzoyl Chloride | Pyridine (Schotten-Baumann) | Phenyl Benzoate |
| Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Phenyl Ester |
The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comnumberanalytics.com This is due to the resonance stabilization of the intermediate carbocation (arenium ion) formed during the attack. youtube.combyjus.com The oxygen atom's lone pairs can delocalize into the ring, stabilizing the positive charge when the electrophile adds to the ortho or para positions. youtube.com
Common electrophilic aromatic substitution reactions for phenols include:
Halogenation: Phenols react readily with halogens like bromine, even in the absence of a Lewis acid catalyst. youtube.combyjus.com In polar solvents like water, the reaction proceeds rapidly to give poly-substituted products, such as the formation of a white precipitate of 2,4,6-tribromophenol (B41969) when phenol is treated with bromine water. byjus.com In less polar solvents, mono-substitution can be achieved. youtube.com
Nitration: Treatment of phenols with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. youtube.combyjus.com These isomers can typically be separated by steam distillation due to differences in hydrogen bonding. youtube.com
Friedel-Crafts Reactions: While the hydroxyl group's high reactivity can lead to complications, Friedel-Crafts alkylation and acylation are possible under specific conditions. youtube.comlibretexts.org For instance, the food preservative BHT is synthesized via a Friedel-Crafts reaction of para-cresol. libretexts.org
Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion (formed by treating phenol with a base like NaOH) with a weak electrophile like carbon dioxide (CO₂). byjus.comlibretexts.org The phenoxide ion is even more reactive than phenol itself, enabling this reaction to proceed, typically favoring ortho-substitution to form products like salicylic (B10762653) acid. libretexts.org
For 2-(1-aminopropyl)phenol (B12087343), the positions available for substitution are C4 (para to -OH) and C6 (ortho to -OH). The bulky aminopropyl group at the C2 position may sterically hinder substitution at the C6 position, potentially favoring substitution at the C4 (para) position.
Reactivity of the Amino Group in 2-(1-Aminopropyl)phenol Hydrochloride
The primary amino (-NH₂) group in this compound is a key site of reactivity. As a derivative of ammonia (B1221849), the nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic. msu.edu In the hydrochloride salt form, this amino group is protonated to form an ammonium (B1175870) cation (-NH₃⁺). spectroscopyonline.com
The amino group can undergo a variety of chemical transformations:
Salt Formation: As a weak base, the amino group readily reacts with strong mineral acids (e.g., HCl, H₂SO₄) to form ammonium salts. britannica.comspectroscopyonline.comresearchgate.net This reaction is vigorous and reversible; the free amine can be regenerated by treatment with a strong base like NaOH. britannica.com The formation of salts is often used to improve the water solubility and stability of amine-containing compounds, which is particularly relevant for pharmaceutical applications. spectroscopyonline.com
Alkylation: The nitrogen lone pair can act as a nucleophile, attacking electrophiles like alkyl halides in an Sₙ2 reaction to form secondary, tertiary, and even quaternary ammonium salts. britannica.commsu.edu However, these reactions can be difficult to control, often resulting in a mixture of poly-alkylated products because the newly formed secondary and tertiary amines are also nucleophilic. msu.edulibretexts.org
Acylation: Primary amines react with acylating agents such as acid chlorides and anhydrides to form amides. britannica.com This reaction is often more favorable with the amino group than the phenolic hydroxyl group due to the higher nucleophilicity of nitrogen. chegg.com
Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). britannica.com
Diazonium Salt Formation: The primary aromatic amino group in aminophenols can react with nitrous acid to form diazonium salts, which are important intermediates in the synthesis of dyes and other aromatic compounds. researchgate.net
The hydrochloride salt form of 2-(1-aminopropyl)phenol means the amine is already protonated. To perform nucleophilic reactions like alkylation or acylation, the free amine must first be liberated by treatment with a base.
Derivatization Techniques for Analytical and Chiral Recognition Purposes
The chiral nature of the 1-aminopropyl side chain makes 2-(1-aminopropyl)phenol a valuable scaffold for creating chiral selectors. By derivatizing the molecule, particularly at the amino and hydroxyl groups, new agents can be synthesized for use in chiral recognition, a critical process for determining the enantiomeric purity of chemical compounds. unipi.itnih.gov
Derivatives of chiral aminophenols have proven to be effective chiral solvating agents (CSAs) for the enantiodiscrimination of racemic analytes using NMR spectroscopy. bohrium.comfrontiersin.org A CSA is an enantiomerically pure compound that interacts non-covalently with the enantiomers of a racemic substrate, forming transient diastereomeric complexes. unipi.it These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.
A particularly successful strategy involves converting the amino group of 2-[(1R)-1-aminoethyl]phenol (a close analog of the target compound) into a thiourea (B124793) derivative by reacting it with an isothiocyanate, such as benzoyl isothiocyanate. mdpi.comnih.govnih.gov These thiourea derivatives act as flexible, pocket-like CSAs. nih.gov
The mechanism of chiral recognition relies on the formation of a network of intermolecular interactions between the CSA and the analyte enantiomers. For the thiourea derivatives of aminophenols, these interactions include:
Hydrogen Bonding: The thiourea N-H protons, the phenolic -OH group, and the analyte's functional groups (e.g., carboxyl and nitro groups in N-3,5-dinitrobenzoyl amino acids) can form multiple hydrogen bonds. mdpi.com
π-π Stacking: The aromatic rings of both the CSA and the analyte can engage in π-π stacking interactions. unipi.it
These combined interactions lead to the formation of diastereomeric complexes with distinct stereochemical features and stabilities. nih.gov This difference is reflected in the NMR spectrum, where separate signals for each enantiomer can be observed, a phenomenon known as enantiomeric differentiation. mdpi.com For these systems to work effectively with certain analytes like amino acids with free carboxyl groups, a base additive is often required to deprotonate the acid and mediate the interaction with the CSA. nih.gov This methodology allows for the reliable determination of enantiomeric purity and even the assignment of the absolute configuration of the analyte. mdpi.comnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetic Anhydride |
| Benzoyl Chloride |
| Benzoyl isothiocyanate |
| Bromine |
| Carbon Dioxide |
| Diethylaminosulfur trifluoride (DAST) |
| Hydrochloric acid |
| Nitric acid |
| Phenyl Acetate |
| Phenyl Benzoate |
| Salicylic acid |
| Sodium hydroxide |
| Sulfuric acid |
Strategies for Enhanced Spectroscopic Detectability via Derivatization
The inherent structure of this compound, containing both a phenolic hydroxyl group and a primary amino group, offers multiple sites for chemical derivatization. These targeted modifications can introduce chromophores, fluorophores, or electroactive moieties, significantly improving the compound's detectability in various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). psu.eduresearchgate.net
Derivatization is often essential for molecules that lack a strong chromophore or fluorophore, or to improve their volatility for GC analysis. psu.edu The primary goals of derivatizing this compound are to increase molar absorptivity for UV-Vis detection, introduce a fluorescent tag for highly sensitive fluorescence detection, or enhance ionization efficiency for mass spectrometry (MS). nih.gov
Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is a prime target for derivatization. Reagents that react with hydroxyl groups can be used to attach a detectable tag.
Acylation: Reagents like acyl chlorides and anhydrides can form esters with the phenolic hydroxyl group. Using a reagent that contains a chromophore, such as p-nitrobenzoyl chloride, can significantly enhance UV detection.
Silylation: To increase volatility for GC analysis, silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to convert the hydroxyl group into a trimethylsilyl (B98337) ether. researchgate.net
Fluorescent Labeling: For high-sensitivity analysis, fluorescent tags can be introduced. Reagents like dansyl chloride are commonly used to derivatize phenols, yielding highly fluorescent sulfonamide derivatives that can be detected at very low concentrations. researchgate.net Another strategy involves reacting the phenol with a reagent to form a fluorescent product, such as a benzimidazole (B57391) derivative, which can exhibit intense fluorescence due to excited-state intramolecular proton transfer (ESIPT). researchgate.net
Derivatization of the Primary Amino Group: The primary amine in the aminopropyl side chain provides another reactive site for derivatization.
Acylation: Similar to the hydroxyl group, the amino group can be acylated. Using fluorinated anhydrides, such as trifluoroacetic anhydride, can improve GC separation and detection by electron capture detection (ECD).
Schiff Base Formation: The primary amine can react with aldehydes or ketones containing a chromophore or fluorophore to form a Schiff base, which can then be analyzed.
Fluorescent Labeling: A wide array of fluorescent labeling reagents target primary amines. Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or fluorescamine, react with primary amines to produce highly fluorescent isoindole or pyrrolinone derivatives, respectively.
Combined Derivatization and Advanced MS Techniques: In some cases, both the hydroxyl and amino groups can be derivatized simultaneously. Furthermore, derivatization can be employed to enhance detectability in mass spectrometry. For instance, introducing a permanently charged group can improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). mdpi.com A strategy using N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been shown to improve the signal intensity of phenolic compounds in LC-ESI-MS/MS analysis. mdpi.com This approach converts the neutral phenol into a positively charged derivative, which ionizes more efficiently. mdpi.com
Below is a table summarizing potential derivatization strategies for enhancing the spectroscopic detection of 2-(1-Aminopropyl)phenol.
Interactive Table: Derivatization Strategies for Phenolic and Amino Groups
| Functional Group | Derivatization Chemistry | Reagent Example | Analytical Technique | Benefit |
| Phenolic Hydroxyl | Acylation | p-Nitrobenzoyl chloride | HPLC-UV | Enhanced UV absorption |
| Phenolic Hydroxyl | Silylation | MSTFA | GC-MS | Increased volatility and thermal stability |
| Phenolic Hydroxyl | Fluorescent Labeling | Dansyl Chloride | HPLC-FLD | High-sensitivity fluorescence detection |
| Primary Amine | Fluorescent Labeling | o-Phthalaldehyde (OPA) | HPLC-FLD | Formation of highly fluorescent derivative |
| Phenolic Hydroxyl | Cationization | CAX-B | LC-ESI-MS | Improved ionization efficiency |
Investigations into Reaction Kinetics and Thermodynamics for this compound Transformations
Understanding the reaction kinetics and thermodynamics of this compound is crucial for predicting its stability, reactivity, and transformation pathways. Kinetic studies provide information on reaction rates, while thermodynamic studies reveal the feasibility and equilibrium position of a reaction.
Reaction Kinetics: The transformations of this compound can involve reactions at the phenolic ring, the hydroxyl group, or the amino group. Oxidation of the phenol moiety is a common transformation pathway.
Kinetic studies on the oxidation of structurally similar compounds, such as 2-aminophenol (B121084), provide valuable insights. For example, the oxidation of 2-aminophenol by hexacyanoferrate(III) in an alkaline medium was found to follow first-order kinetics with respect to both the 2-aminophenol and the oxidant. scielo.org.mx The rate of such reactions is typically influenced by factors like pH, temperature, and the concentration of reactants. scielo.org.mxnih.gov
The rate law for a transformation can be expressed as: Rate = k[2-(1-Aminopropyl)phenol]^m[Reactant]^n where k is the rate constant, and m and n are the reaction orders with respect to each reactant.
The temperature dependence of the reaction rate is described by the Arrhenius equation: k = A * e^(-Ea / RT) where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
Kinetic data from a study on the oxidation of 2-aminophenol are presented below to illustrate these concepts. scielo.org.mx
Interactive Table: Kinetic Parameters for the Oxidation of 2-Aminophenol at Different Temperatures scielo.org.mx
| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 298 | 1.2 x 10⁻³ | 45.5 |
| 303 | 1.8 x 10⁻³ | 45.5 |
| 308 | 2.6 x 10⁻³ | 45.5 |
| 313 | 3.7 x 10⁻³ | 45.5 |
Thermodynamics: Thermodynamic analysis of reactions involving this compound determines the spontaneity and energy changes associated with its transformations. Key thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) represents the heat absorbed or released during the reaction, while the entropy change (ΔS) reflects the change in disorder.
Sophisticated Analytical Methodologies for Characterization of 2 1 Aminopropyl Phenol Hydrochloride
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(1-Aminopropyl)phenol (B12087343) hydrochloride. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic and electronic architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts, splitting patterns, and integration of proton signals are analyzed. For 2-(1-Aminopropyl)phenol hydrochloride, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the phenol (B47542) ring, the methine (CH) proton, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons of the aminopropyl side chain. The protons of the amine and hydroxyl groups would also be visible, though their chemical shifts can be variable.
¹³C NMR Spectroscopy : This technique identifies all unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the six carbons of the aromatic ring (with the carbon bearing the hydroxyl group being the most deshielded) and the three carbons of the aminopropyl side chain.
2D NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the propyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining the spatial proximity of atoms, which is essential for conformational and stereochemical analysis. columbia.edulibretexts.org This technique detects through-space interactions, unlike COSY which detects through-bond couplings. columbia.eduuic.edu For a chiral molecule like this compound, NOESY can help in understanding the relative orientation of the aminopropyl side chain with respect to the phenol ring. youtube.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1-Aminopropyl)phenol Note: Data is predicted based on structure; actual values may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.7 - 7.2 | 115 - 130 |
| Aromatic C-OH | - | 150 - 155 |
| Aromatic C-C | - | 125 - 130 |
| CH (methine) | ~3.5 - 4.0 | ~50 - 55 |
| CH₂ (methylene) | ~1.6 - 1.9 | ~25 - 30 |
| CH₃ (methyl) | ~0.9 - 1.2 | ~10 - 15 |
| NH₃⁺ (amine) | Variable (~7.5 - 8.5) | - |
| OH (phenol) | Variable (~9.0 - 10.0) | - |
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. scirp.org When coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and selectivity for complex mixture analysis. cmro.inkuleuven.be
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. nih.gov It typically generates a protonated molecular ion [M+H]⁺. For the free base (C₉H₁₃NO, M.W. 151.21), the expected ion would be at an m/z of approximately 152.11. High-resolution mass spectrometry can determine the exact mass, allowing for the calculation of the elemental formula. scirp.org
LC-MS/MS Fragmentation Analysis : In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of fragment ions. nih.govrsc.org This fragmentation pattern provides structural information. For this compound, a primary fragmentation pathway would likely involve the cleavage of the C-C bond adjacent to the phenyl ring (benzylic cleavage), resulting in characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the aminopropyl side chain to the phenol ring. mdpi.comsemanticscholar.org
Table 2: Expected Mass Spectrometry Data for 2-(1-Aminopropyl)phenol
| Parameter | Expected Value | Technique |
|---|---|---|
| Molecular Formula (Free Base) | C₉H₁₃NO | - |
| Molecular Weight (Free Base) | 151.21 g/mol | - |
| Protonated Molecular Ion [M+H]⁺ | m/z ≈ 152.11 | ESI-MS |
| Primary Fragment Ion (Loss of NH₃) | m/z ≈ 135.08 | MS/MS |
| Primary Fragment Ion (Benzylic Cleavage) | m/z ≈ 107.05 | MS/MS |
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. ucdavis.edu
For this compound, the FTIR spectrum would display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the primary amine salt, aromatic and aliphatic C-H stretches, and the C=C stretches of the aromatic ring. mdpi.com The presence and position of these bands confirm the key functional components of the molecule. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Characteristic Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Phenolic O-H | 3200 - 3600 (broad) | Stretching |
| Amine Salt N-H | 2800 - 3200 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| N-H | 1500 - 1650 | Bending |
| C-O | 1200 - 1300 | Stretching |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are essential for separating the target compound from impurities and, in the case of chiral molecules, for separating enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. heraldopenaccess.us A reversed-phase HPLC method, typically using a C18 column with a mobile phase of buffered water and an organic modifier like acetonitrile (B52724) or methanol (B129727), can effectively separate this compound from any synthesis-related impurities or degradation products.
As this compound possesses a chiral center, its enantiomers may exhibit different pharmacological properties. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. uma.esresearchgate.netsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comnih.govresearchgate.net The determination of enantiomeric purity is a critical quality control step in drug development. nih.gov
Table 4: Typical HPLC Method Parameters for Purity and Chiral Analysis
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Analysis |
|---|---|---|
| Column | C18, 5 µm (e.g., 250 x 4.6 mm) | Chiral Stationary Phase (e.g., cellulose- or amylose-based) |
| Mobile Phase | Acetonitrile / Water with buffer (e.g., 0.1% Formic Acid) | Hexane / Ethanol (B145695) with additive (e.g., trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at ~275 nm | UV at ~275 nm or Circular Dichroism (CD) |
| Column Temp. | 25 - 30 °C | 15 - 25 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. phenomenex.comccsknowledge.com For polar compounds with active hydrogen atoms like phenols and amines, derivatization is often necessary to increase volatility and improve chromatographic peak shape. jfda-online.com The hydroxyl and amino groups in 2-(1-Aminopropyl)phenol can be converted to less polar derivatives (e.g., silyl (B83357) or acyl derivatives) prior to GC analysis.
The separated components are identified by a detector. A Flame Ionization Detector (FID) provides a universal response for organic compounds, while a Mass Spectrometer (MS) as a detector (GC-MS) provides structural information and highly specific identification based on mass-to-charge ratio and fragmentation patterns. nih.govepa.govnih.gov Selective detectors, such as a Nitrogen-Phosphorus Detector (NPD), can offer enhanced sensitivity for nitrogen-containing compounds. nih.govchromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful high-performance liquid chromatography (HPLC) technique that has become a method of choice for the separation and analysis of polar, hydrophilic, and ionizable compounds that are poorly retained by conventional reversed-phase (RP) chromatography. nih.govchromatographyonline.com Given the polar nature of this compound, stemming from its hydroxyl and protonated amine functional groups, HILIC presents a highly suitable analytical strategy.
The retention mechanism in HILIC is distinct from other chromatographic modes. It typically employs a polar stationary phase (such as bare silica (B1680970) or silica bonded with polar functional groups like amino, cyano, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. nih.govsigmaaldrich.com Retention is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. sigmaaldrich.com The more hydrophilic the analyte, the more it partitions into this aqueous layer, leading to stronger retention. sigmaaldrich.com
For a compound such as this compound, a HILIC method offers several advantages:
Enhanced Retention: It overcomes the challenge of poor retention often seen for polar compounds in RP-HPLC. chromatographyonline.com
Orthogonal Selectivity: The elution order in HILIC is often the reverse of that in RP-HPLC, providing a complementary separation mechanism that can be crucial for resolving complex mixtures. chromatographyonline.com
Improved Sensitivity with Mass Spectrometry (MS): The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in an electrospray ionization (ESI) source, which can lead to a significant enhancement in MS detector response. chromatographyonline.com
The development of a robust HILIC method for this compound would involve a systematic evaluation of stationary phases and mobile phase parameters, as outlined in the table below.
| Parameter | Variables to be Optimized | Rationale |
| Stationary Phase | Bare Silica, Amide, Amino, Diol | The choice of stationary phase chemistry influences selectivity through different interaction mechanisms (e.g., hydrogen bonding, dipole-dipole). |
| Organic Solvent | Acetonitrile Concentration (typically 70-95%) | Higher acetonitrile content generally increases retention for polar analytes. Gradient elution from high to low organic content is used to elute analytes. nih.gov |
| Aqueous Component | pH of Buffer (e.g., Ammonium (B1175870) Formate, Ammonium Acetate) | The pH controls the ionization state of the analyte and stationary phase silanols, significantly impacting retention and peak shape. |
| Buffer Concentration | 5-20 mM | Buffer concentration affects the ionic strength of the mobile phase, which can modulate secondary electrostatic interactions and improve peak symmetry. |
| Column Temperature | 25-45 °C | Temperature influences mobile phase viscosity and analyte solubility, affecting retention time and efficiency. |
Validation Protocols for Analytical Methodologies in Chemical Research
The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose. ich.orgresearchgate.net It is a mandatory requirement in regulated industries to ensure that the analytical results generated are reliable, accurate, and reproducible. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process. ich.orggmp-compliance.orgeuropa.eu
For a quantitative HPLC method, such as a HILIC assay for this compound, a full validation would assess a range of performance characteristics. These parameters ensure the method can accurately quantify the analyte and separate it from any potential impurities or degradation products. europa.eufda.gov
The core parameters evaluated during method validation are summarized in the following table, as stipulated by ICH Q2(R1).
| Validation Parameter | Definition | Purpose & Common Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). ich.org | Purpose: To demonstrate that the signal measured is from the target analyte only. Criteria: Peak purity analysis; resolution > 2 from adjacent peaks; no interference from blank/placebo at the analyte's retention time. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org | Purpose: To establish the relationship between analyte concentration and instrument response. Criteria: Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. fda.gov | Purpose: To define the concentration limits within which the method is reliable. Criteria: Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. ich.org | Purpose: To determine the systematic error of the method. Criteria: % Recovery typically within 98.0% - 102.0%. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability and intermediate levels. ich.org | Purpose: To measure the random error or variability of the method. Criteria: Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Purpose: To establish the sensitivity of the method for detecting trace components. Criteria: Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. fda.gov | Purpose: To establish the lowest concentration that can be reliably measured. Criteria: Typically determined at a signal-to-noise ratio of 10:1; must meet accuracy and precision requirements. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu | Purpose: To ensure the method's reliability during normal usage. Criteria: System suitability parameters remain within acceptance criteria when parameters (e.g., pH, mobile phase composition, temperature) are slightly varied. |
Computational Chemistry and Theoretical Insights into 2 1 Aminopropyl Phenol Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of 2-(1-Aminopropyl)phenol (B12087343) hydrochloride. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule, which in turn governs its chemical properties.
Detailed research findings from DFT calculations can reveal critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. For a molecule like 2-(1-Aminopropyl)phenol hydrochloride, DFT can pinpoint the regions most susceptible to electrophilic and nucleophilic attack. For instance, the electron-rich phenolic oxygen and the nitrogen of the aminopropyl group are expected to be primary sites for electrophilic interaction.
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas with a high electron density, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the phenolic oxygen and a positive potential near the ammonium (B1175870) and hydroxyl protons.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.045 | -1.22 |
Note: This data is illustrative and represents typical values obtained from DFT calculations for similar phenolic compounds.
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. These simulations model the molecule's movements and interactions with its environment, such as a solvent or a biological membrane. By simulating the trajectory of each atom, MD can reveal conformational changes, interaction patterns, and thermodynamic properties.
In the context of this compound, MD simulations can be employed to study its behavior in aqueous solution. These simulations can elucidate how the molecule interacts with water molecules, including the formation and breaking of hydrogen bonds. The solvation shell around the molecule can be characterized, providing a picture of how it is stabilized in a polar environment.
Furthermore, MD simulations are invaluable for studying the interaction of this compound with biological macromolecules, such as proteins or lipid bilayers. For instance, simulations could model the process of the molecule crossing a cell membrane, identifying the energetic barriers and preferred orientations as it partitions from the aqueous phase into the hydrophobic lipid environment.
Prediction of Spectroscopic Parameters and Conformational Analysis
Theoretical calculations are instrumental in predicting the spectroscopic signatures of this compound, which can then be compared with experimental data for validation. For example, Infrared (IR) and Raman vibrational frequencies can be calculated to help assign the peaks observed in experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted, aiding in the structural elucidation of the molecule.
Conformational analysis, often performed using computational methods, explores the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, the flexibility of the aminopropyl side chain allows for multiple conformers. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This analysis identifies the most stable, low-energy conformations that the molecule is likely to adopt.
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | 3450 | O-H stretch (phenol) |
| 2 | 3200 | N-H stretch (ammonium) |
| 3 | 3050 | C-H stretch (aromatic) |
| 4 | 2950 | C-H stretch (aliphatic) |
| 5 | 1600 | C=C stretch (aromatic) |
Note: This data is illustrative and represents typical values obtained from computational spectroscopic predictions.
Theoretical Investigations of Reaction Pathways and Transition States
Computational chemistry can be used to explore the potential chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, theoretical methods can identify the most likely reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants to products.
For example, the oxidation of the phenolic group is a common reaction for phenols. Theoretical calculations could model the reaction of this compound with a reactive oxygen species. By calculating the activation energy required to reach the transition state, the feasibility of such a reaction can be assessed. These investigations can provide a detailed, atomistic understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.
Analysis of Intermolecular Interactions and Complexation Studies
The biological and chemical activity of this compound is heavily influenced by its interactions with other molecules. Computational methods can be used to study these intermolecular interactions in detail. For instance, the formation of a complex between this compound and a receptor protein can be modeled to understand the binding mode and affinity.
Techniques such as molecular docking can predict the preferred orientation of the molecule within a binding site, while more rigorous methods like MD simulations can be used to study the stability of the resulting complex over time. The analysis of intermolecular interactions often involves identifying key hydrogen bonds, electrostatic interactions, and van der Waals forces that contribute to the binding. These studies are crucial for understanding the molecule's mechanism of action at a molecular level. For phenols, interactions with other molecules can be complex, and computational analysis helps to dissect the various contributing forces.
Research Applications: 2 1 Aminopropyl Phenol Hydrochloride As a Synthetic Intermediate and Chiral Building Block
A Key Player in the Synthesis of Complex Organic Molecules
2-(1-Aminopropyl)phenol (B12087343) hydrochloride serves as a crucial starting material or intermediate in multi-step synthetic sequences aimed at producing complex and biologically active molecules. beilstein-journals.orgnih.govvapourtec.comnih.govbohrium.com Its defined stereochemistry is often transferred through a series of reactions to establish the stereochemical integrity of the final product. The presence of both an amine and a phenol (B47542) group provides orthogonal handles for sequential chemical modifications, a desirable characteristic in the assembly of complex structures. sigmaaldrich.com
For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, while the phenolic hydroxyl can be etherified, esterified, or participate in coupling reactions. This dual functionality allows for the construction of diverse molecular scaffolds. While specific total syntheses employing this exact hydrochloride salt are not extensively documented in readily available literature, the broader class of chiral aminophenols is well-established as key precursors in the synthesis of natural products and other complex organic targets.
Fueling the Development of Novel Chemical Entities
The structural motif of 2-(1-aminopropyl)phenol is a recurring feature in a variety of biologically active compounds, suggesting its importance as a pharmacophore. nih.gov Consequently, 2-(1-Aminopropyl)phenol hydrochloride is being utilized as a foundational scaffold for the development of novel chemical entities with potential therapeutic applications. nih.gov Medicinal chemists are exploring derivatives of this compound to discover new drugs with improved efficacy and safety profiles.
The synthesis of libraries of compounds based on the 2-(1-aminopropyl)phenol core allows for the systematic exploration of chemical space around this privileged structure. mdpi.com By modifying the substituents on the aromatic ring, the propyl chain, and the amino and hydroxyl groups, researchers can fine-tune the pharmacological properties of the resulting molecules. This approach has led to the identification of new compounds with a range of biological activities, including antimicrobial and antidiabetic properties. mdpi.comnih.gov
Unraveling Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.govdoaj.orgresearchgate.netnih.govmdpi.comeurekaselect.com Derivatives of this compound are prime candidates for SAR studies due to the ease with which their structure can be modified.
By systematically altering different parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for a desired pharmacological effect. For example, studies on aminophenol derivatives have shown that the position and nature of substituents on the aromatic ring can significantly impact their antioxidant and antimicrobial activities. nih.govresearchgate.net This information is invaluable for the rational design of more potent and selective drug candidates.
Below is a representative table illustrating the type of data generated in SAR studies of aminophenol derivatives:
| Compound | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |
| Derivative 1 | H | H | 10.5 |
| Derivative 2 | Cl | H | 5.2 |
| Derivative 3 | H | CH3 | 12.8 |
| Derivative 4 | Cl | CH3 | 2.1 |
This table is illustrative and does not represent actual experimental data for derivatives of this compound.
A Valuable Asset in Chiral Pool Synthesis and Asymmetric Catalysis
The enantiomerically pure nature of this compound makes it a valuable component of the "chiral pool," a collection of readily available chiral compounds that serve as starting materials for the synthesis of other chiral molecules. sigmaaldrich.com This approach, known as chiral pool synthesis, is an efficient strategy for introducing chirality into a target molecule without the need for a resolution step or an asymmetric synthesis. nih.govmdpi.com
Furthermore, chiral amines and aminophenols derived from this and similar structures can be employed as ligands or catalysts in asymmetric catalysis. nih.govpsu.edursc.orgmdpi.commanchester.ac.uknih.gov These chiral catalysts can induce stereoselectivity in a wide range of chemical reactions, leading to the formation of one enantiomer of a product in excess over the other. This is a critical technology in the pharmaceutical industry, where the biological activity of a drug often resides in a single enantiomer. The development of new chiral catalysts based on the 2-(1-aminopropyl)phenol scaffold is an active area of research with the potential to enable more efficient and environmentally friendly methods for the synthesis of enantiomerically pure compounds.
Future Prospects and Interdisciplinary Research Directions for 2 1 Aminopropyl Phenol Hydrochloride
Emerging Methodologies for Green and Sustainable Synthesis of Amino Phenols
The chemical industry's shift towards environmental stewardship has spurred the development of green and sustainable methods for synthesizing aminophenols, which are directly applicable to the production of 2-(1-Aminopropyl)phenol (B12087343) hydrochloride. These emerging strategies prioritize the reduction of hazardous waste, use of renewable resources, and enhancement of energy efficiency.
One prominent green approach is the catalytic reduction of corresponding nitrophenols. Research has demonstrated the efficacy of using nano-sized nickel catalysts supported on natural aragonite (a form of calcium carbonate) for the reduction of p-nitrophenol to p-aminophenol. tandfonline.comtandfonline.com This method utilizes hydrazine (B178648) hydrate (B1144303) as a hydrogen source in an alkaline medium, representing a more environmentally benign alternative to traditional methods that often rely on harsh reducing agents. tandfonline.comtandfonline.com Another innovative route involves the one-pot catalytic hydrogenation and in-situ acid-catalyzed Bamberger rearrangement of nitrobenzene (B124822) in a pressurized CO2/H2O system. acs.org This process is notable for its use of self-neutralizable carbonic acid, which completely eliminates the need for mineral acids. acs.org
The valorization of biomass is another cornerstone of sustainable synthesis. Hydroquinone (B1673460), which can be derived from the depolymerization of lignin, serves as a promising renewable starting material for 4-aminophenol. digitellinc.com The direct amination of hydroquinone is being explored as a greener pathway, although challenges remain in optimizing reaction selectivity and speed at high temperatures. digitellinc.com To circumvent these issues, one-pot syntheses where amination and a subsequent reaction like acetylation are performed simultaneously are being investigated. digitellinc.com
Furthermore, the use of green solvents and reaction conditions is a key area of development. One-pot hydrothermal synthesis has been employed to create m-aminophenol–urea–glyoxal resins using ethanol (B145695) as a benign solvent. researchgate.net Deep Eutectic Solvents (DES) are also being explored as sustainable media for synthesizing related pharmacologically active molecules. mdpi.com These methodologies collectively point towards a future where aminophenols, including 2-(1-Aminopropyl)phenol hydrochloride, can be produced with significantly lower environmental impact.
Table 1: Comparison of Green Synthesis Methodologies for Aminophenols
| Methodology | Starting Material | Key Features | Advantages |
|---|---|---|---|
| Catalytic Reduction | p-Nitrophenol | Nano-nickel catalyst on natural aragonite support; Hydrazine hydrate as hydrogen source. tandfonline.com | High catalyst activity; use of a natural support material. tandfonline.com |
| One-Pot Hydrogenation & Rearrangement | Nitrobenzene | Pressurized CO2/H2O system; Pt–Sn/Al2O3 catalyst. acs.org | Avoids use of mineral acids; high selectivity. acs.org |
| Biomass Valorization | Hydroquinone (from Lignin) | Direct amination using various agents (e.g., ammonium (B1175870) hydroxide, hydrazine). digitellinc.com | Utilizes renewable feedstock; reduces reliance on petrochemicals. digitellinc.com |
| Hydrothermal Synthesis | m-Aminophenol | One-pot synthesis with ethanol as a green solvent. researchgate.net | Simple, green process for creating functional resins. researchgate.net |
Integration of Advanced Analytical Techniques for Comprehensive Characterization
A thorough understanding of the physicochemical properties of this compound relies on the application of advanced analytical techniques. These methods are crucial for confirming molecular structure, determining purity, and separating closely related isomers, which is a common challenge with substituted phenols.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminophenol isomers. nih.govrsc.org Modern HPLC methods provide simple, rapid, and reproducible means for the simultaneous separation and quantification of ortho-, meta-, and para-aminophenol. rsc.org A significant advancement is the use of mixed-mode stationary phases that contain both reverse-phase (like C18) and ion-exchange (like SCX) moieties. nih.govresearchgate.net This dual functionality allows for enhanced separation of isomers under optimized conditions, such as using an aqueous phosphate (B84403) buffer with a methanol (B129727) modifier. nih.govresearchgate.net Such methods have been successfully validated for linearity, detection limits, and precision and applied to environmental monitoring of aminophenols in water samples. nih.gov
Spectroscopic techniques are indispensable for structural elucidation. For aminophenol derivatives, a combination of Fourier Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) provides a comprehensive characterization. mdpi.com
FT-IR spectroscopy can identify key functional groups. For instance, in 4-aminophenol, characteristic stretching bands for phenolic O–H and amine N–H groups are observed, along with bending vibrations for N–H, O–H, and C–N bonds. mdpi.com
¹H-NMR spectroscopy provides detailed information about the chemical environment of protons. In aminophenol-derived Schiff bases, distinct signals can be assigned to the hydroxyl proton, aromatic protons, and the characteristic azomethine proton. mdpi.com
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. mdpi.com
The integration of these chromatographic and spectroscopic methods allows for a full and unambiguous characterization of complex aminophenol structures like this compound, ensuring identity and purity for future research and applications.
Table 2: Advanced Analytical Techniques for Aminophenol Characterization
| Technique | Purpose | Key Findings & Applications |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Isomer Separation & Quantification | Simultaneous determination of p-, m-, and o-isomers. nih.gov Use of mixed-mode (SCX/C18) stationary phases for improved resolution. nih.gov |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Functional Group Identification | Detection of characteristic ν(O–H), ν(N–H), ν(C–N), and ν(C–O) stretching and bending vibrations. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H-NMR confirms the position and environment of protons (e.g., aromatic, hydroxyl). mdpi.com ¹³C-NMR maps the carbon framework of the molecule. mdpi.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Used in conjunction with chromatographic methods (e.g., LC-MS) to confirm the mass of the parent molecule and its fragments. researchgate.net |
Computational Design of Functional Derivatives and Molecular Properties
Computational chemistry offers powerful predictive tools for designing novel derivatives of this compound with tailored functionalities. By employing theoretical models, researchers can screen potential molecules and predict their properties before undertaking costly and time-consuming laboratory synthesis.
Density Functional Theory (DFT) is a widely used quantum chemistry method to investigate the stability and reactivity of aminophenol isomers. researchgate.net Studies using DFT calculations (e.g., at the B3LYP/6-31G* level of theory) can determine key electronic and energetic parameters. researchgate.net These parameters include:
Ionization Potential (IP): Relates to the ease with which a molecule can lose an electron.
Bond Dissociation Energies (BDE): Indicates the energy required to break a specific bond, often used to predict antioxidant activity related to hydrogen abstraction from the phenolic hydroxyl group. researchgate.net
Spin-Density Distribution: For radical species, this shows how the unpaired electron is distributed across the molecule, which is crucial for understanding reactivity. researchgate.net
Such calculations have shown that for simple aminophenols, the 4-regioisomer (para) is often more reactive and less stable, while the 3-regioisomer (meta) is less reactive and more stable. researchgate.net This knowledge is vital for designing derivatives where specific reactivity or stability is desired.
Computational tools are also essential in the early stages of drug design and discovery, a field where aminophenol derivatives have shown promise. nih.govnih.gov Structure-activity relationship (SAR) studies, which reveal how chemical structure affects biological activity, can be significantly enhanced with computational analysis. nih.gov For example, molecular modeling can predict how a designed derivative of this compound might interact with a biological target. Furthermore, computational methods are used to predict pharmacokinetic properties based on Lipinski's rule of five, which assesses parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to estimate a compound's potential as an orally active drug. nih.gov
Table 3: Computationally Derived Properties of Aminophenols
| Property | Computational Method | Significance |
|---|---|---|
| Ionization Potential (IP) | Density Functional Theory (DFT) | Predicts the molecule's ability to undergo oxidation. researchgate.net |
| Bond Dissociation Energy (BDE) | Density Functional Theory (DFT) | Relates to antioxidant potential and the stability of phenolic O-H bonds. researchgate.net |
| Spin-Density Distribution | Density Functional Theory (DFT) | Determines the reactivity of radical intermediates. researchgate.net |
| Pharmacokinetic Parameters | Molecular Modeling | Predicts drug-likeness based on Lipinski's rules (e.g., LogP, Molecular Weight). nih.gov |
Potential in Materials Science and Supramolecular Chemistry Research
The unique structure of this compound, featuring both a hydrogen bond donor/acceptor hydroxyl group and a hydrogen bond donor amino group, makes it a compelling candidate for research in materials science and supramolecular chemistry. acs.org Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly, molecular recognition, and the formation of complex, ordered structures. wikipedia.org
Aminophenols are known to form well-defined hydrogen-bonding patterns called supramolecular synthons. acs.orgnih.gov These synthons are robust structural motifs that can be used to engineer crystal structures and design new materials. acs.org Key synthons identified in aminophenol crystal structures include:
The Infinite N(H)O Chain: An open pattern where molecules link head-to-tail through O-H···N and N-H···O hydrogen bonds. acs.orgnih.gov
The Tetrameric Loop: A closed, cyclic motif involving four molecules linked by a cooperative [⋯O—H⋯N—H⋯]₂ arrangement. nih.gov
The β-As Sheet: A highly stable, cross-linked structure formed by infinite chains, creating a hexagonal pattern resembling the chair form of cyclohexane. This is prominently seen in 4-aminophenol. acs.orgresearchgate.net
The balance between these hydrogen-bonding interactions and other weaker forces, such as N-H···π interactions, determines the final crystal packing. nih.gov By modifying the structure of the aminophenol, such as by introducing the aminopropyl group in this compound, researchers can systematically alter these interactions to control the resulting supramolecular architecture.
This ability to direct self-assembly opens up potential applications in materials science. For example, aminophenols have been used as monomers in the synthesis of functional resins with high adsorption capacities, suitable for applications like solid-phase extraction. researchgate.net The principles of molecular recognition inherent to supramolecular chemistry could also be harnessed to develop sensors or smart materials. researchgate.netkent.ac.uk Furthermore, the study of host-guest chemistry, a central concept in supramolecular science, could lead to the design of frameworks based on aminophenol derivatives for applications in drug delivery or the selective encapsulation of small molecules. researchgate.netbath.ac.uk The predictable yet tunable nature of the interactions in aminophenols provides a rich platform for the bottom-up design of novel functional materials. acs.org
Table 4: Supramolecular Synthons in Aminophenol Structures
| Synthon | Description | Hydrogen Bonds Involved | Resulting Structure |
|---|---|---|---|
| Infinite Chain | Open, one-dimensional chain of molecules. acs.orgnih.gov | O-H···N, N-H···O | Linear polymer-like assembly. acs.org |
| Tetrameric Loop | Closed, cyclic arrangement of four molecules. nih.gov | Cooperative [⋯O—H⋯N—H⋯]₂ | Discrete tetrameric assembly. nih.gov |
| β-As Sheet | Cross-linked infinite chains. acs.orgresearchgate.net | O-H···N, N-H···O | Two-dimensional sheet with hexagonal motifs. acs.org |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(1-aminopropyl)phenol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves reductive amination of 2-(1-oxopropyl)phenol using sodium cyanoborohydride or catalytic hydrogenation under acidic conditions. Reaction pH (4–6) and temperature (25–40°C) are critical for minimizing side products like N-alkylated derivatives . Post-synthesis purification via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) is recommended .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer: Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for unambiguous identification. For example, ¹H NMR in D₂O should show a triplet at δ 2.8–3.1 ppm (methylene protons adjacent to the amine) and aromatic protons at δ 6.7–7.2 ppm. FT-IR confirms the hydrochloride salt via N–H stretching (2500–2700 cm⁻¹) .
Q. What pharmacopeial-grade analytical methods are applicable for purity assessment?
- Methodological Answer: USP-compliant HPLC methods (e.g., C18 column, 30°C, UV detection at 254 nm) with a mobile phase of acetonitrile:phosphate buffer (pH 2.5, 30:70 v/v) can resolve impurities like unreacted precursors or degradation products. System suitability criteria: resolution ≥2.0 between adjacent peaks, tailing factor ≤1.5 .
Advanced Research Questions
Q. How do structural analogs of this compound differ in receptor binding affinities, and what experimental models validate these differences?
- Methodological Answer: Compare binding assays (e.g., radioligand displacement) at serotonin receptors (5-HT1A, 5-HT2A). For example, 3-(2-aminopropyl)phenol hydrochloride shows partial agonism at 5-HT1A (EC₅₀ = 120 nM) but antagonism at 5-HT2A (IC₅₀ = 85 nM), while structural analogs with cyclopropyl substituents exhibit altered selectivity due to steric hindrance . Use HEK-293 cells expressing human receptors for in vitro validation.
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer pH affecting protonation states) or receptor isoforms. Re-evaluate dose-response curves under standardized protocols (e.g., 37°C, pH 7.4, 1% DMSO). Cross-validate using orthogonal methods like electrophysiology or β-arrestin recruitment assays .
Q. How does the hydrochloride salt form impact stability under accelerated storage conditions?
- Methodological Answer: Conduct forced degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for degradation products like free amine (retention time shift) or oxidative byproducts. Lyophilized formulations show superior stability (≤2% degradation) compared to aqueous solutions (≥15% degradation) due to reduced hydrolysis .
Q. What computational approaches predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer: Use in silico tools (e.g., SwissADME, ADMET Predictor™) to identify cytochrome P450 substrates (e.g., CYP2D6-mediated N-dealkylation). Validate with hepatocyte incubation assays (LC-MS/MS detection). Structural alerts for hepatotoxicity include the primary amine group, which may form reactive iminoquinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
